1-chloro-2,5-dihydro-1H-1-phosphol-1-one
Overview
Description
1-chloro-2,5-dihydro-1H-1-phosphol-1-one is an organophosphorus compound with the molecular formula C4H6ClOP and a molecular weight of 136.52 g/mol It is a chlorinated derivative of 1-phosphol-1-one, characterized by the presence of a chlorine atom at the first position of the phosphol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-2,5-dihydro-1H-1-phosphol-1-one can be synthesized through several methods. One common route involves the reaction of 1-phosphol-1-one with a chlorinating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction typically takes place at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to ensure high purity and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient conversion of the starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
1-chloro-2,5-dihydro-1H-1-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphol-1-one oxides using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound to its corresponding phosphol-1-one derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Phosphol-1-one oxides
Reduction: Phosphol-1-one derivatives
Substitution: Various substituted phosphol-1-one compounds
Scientific Research Applications
1-chloro-2,5-dihydro-1H-1-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-chloro-2,5-dihydro-1H-1-phosphol-1-one involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
1-chloro-2,5-dihydro-1H-1-phosphol-1-one can be compared with other similar compounds, such as:
1-phosphol-1-one: The parent compound without the chlorine atom. It has different reactivity and chemical properties.
1-bromo-2,5-dihydro-1H-1-phosphol-1-one: A brominated derivative with similar reactivity but different physical properties.
1-iodo-2,5-dihydro-1H-1-phosphol-1-one: An iodinated derivative with unique reactivity due to the presence of the iodine atom.
Properties
IUPAC Name |
1-chloro-2,5-dihydro-1λ5-phosphole 1-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClOP/c5-7(6)3-1-2-4-7/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCZQRYUSYLIID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCP1(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClOP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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